molecular formula C23H34ClNO6 B161297 Glycine hydrochloride 21-ester with cortisol CAS No. 128887-42-3

Glycine hydrochloride 21-ester with cortisol

Cat. No. B161297
M. Wt: 456 g/mol
InChI Key: VNWIZXYGJMNNTO-BXYOYJPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine hydrochloride 21-ester with cortisol, also known as Glycine-Cortisol, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a derivative of cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. Glycine-Cortisol has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Glycine hydrochloride 21-ester with cortisolisol is similar to that of cortisol. It binds to the glucocorticoid receptor in the cytoplasm of target cells, leading to the activation of various downstream signaling pathways. This ultimately results in the regulation of gene expression and the modulation of various physiological processes, including metabolism, immune function, and stress response.

Biochemical And Physiological Effects

Glycine hydrochloride 21-ester with cortisolisol has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of various genes involved in metabolism, immune function, and stress response. It has also been found to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular function and behavior.

Advantages And Limitations For Lab Experiments

One of the key advantages of using Glycine hydrochloride 21-ester with cortisolisol in lab experiments is its ability to mimic the effects of cortisol on various physiological processes. This makes it a valuable tool for studying the role of cortisol in the body. However, there are also some limitations to its use. For example, Glycine hydrochloride 21-ester with cortisolisol may not accurately reflect the effects of cortisol under all physiological conditions, and its effects may be influenced by other factors, such as the presence of other hormones or drugs.

Future Directions

There are many potential future directions for research on Glycine hydrochloride 21-ester with cortisolisol. One area of interest is the development of new analogs or derivatives of Glycine hydrochloride 21-ester with cortisolisol that may have improved properties or efficacy. Another area of interest is the use of Glycine hydrochloride 21-ester with cortisolisol in the development of new therapies for various diseases, including metabolic disorders, autoimmune diseases, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of Glycine hydrochloride 21-ester with cortisolisol and its effects on various physiological processes.

Synthesis Methods

The synthesis of Glycine hydrochloride 21-ester with cortisolisol involves the esterification of cortisol with glycine hydrochloride. This reaction is typically carried out using a variety of chemical reagents, including sulfuric acid, hydrochloric acid, and acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Glycine hydrochloride 21-ester with cortisolisol has been extensively studied for its scientific research applications. One of the key areas of research has been its use as a tool for studying the mechanisms of action of cortisol and related hormones. Glycine hydrochloride 21-ester with cortisolisol has been found to mimic the effects of cortisol on various physiological processes, making it a valuable tool for studying the role of cortisol in the body.

properties

CAS RN

128887-42-3

Product Name

Glycine hydrochloride 21-ester with cortisol

Molecular Formula

C23H34ClNO6

Molecular Weight

456 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-aminoacetate;hydrochloride

InChI

InChI=1S/C23H33NO6.ClH/c1-21-7-5-14(25)9-13(21)3-4-15-16-6-8-23(29,18(27)12-30-19(28)11-24)22(16,2)10-17(26)20(15)21;/h9,15-17,20,26,29H,3-8,10-12,24H2,1-2H3;1H/t15-,16-,17-,20+,21-,22-,23-;/m0./s1

InChI Key

VNWIZXYGJMNNTO-BXYOYJPQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CN)O)C)O.Cl

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CN)O)C)O.Cl

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CN)O)C)O.Cl

synonyms

[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,1 1,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl ] 2-aminoacetate hydrochloride

Origin of Product

United States

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